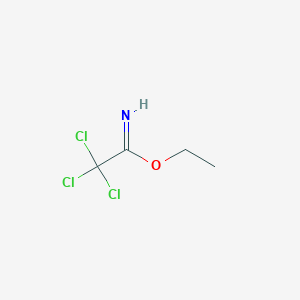

Ethyl 2,2,2-trichloroacetimidate

Description

The exact mass of the compound Ethyl 2,2,2-trichloroacetimidate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 2,2,2-trichloroacetimidate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2,2,2-trichloroacetimidate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,2,2-trichloroethanimidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Cl3NO/c1-2-9-3(8)4(5,6)7/h8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOSSZRPXOBWRQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00408547 | |

| Record name | Ethyl 2,2,2-trichloroacetimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23213-96-9 | |

| Record name | Ethyl 2,2,2-trichloroacetimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2,2,2-trichloroacetimidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

O-Ethylation of Secondary Alcohols using Ethyl 2,2,2-Trichloroacetimidate

The following technical guide details the reactivity and application of Ethyl 2,2,2-trichloroacetimidate with secondary alcohols .

Technical Guide for Synthetic Optimization & Application

Executive Summary

Ethyl 2,2,2-trichloroacetimidate (Et-TCA) is a potent, acid-catalyzed alkylating agent used primarily for the protection of hydroxyl groups as ethyl ethers. Unlike its parent reagent trichloroacetonitrile (used to synthesize Overman rearrangement precursors), Et-TCA serves as an electrophilic ethyl source.

This guide focuses on the reaction between Et-TCA and secondary alcohols . While primary alcohols react rapidly, secondary alcohols present specific steric and kinetic challenges that require optimized conditions. The reaction proceeds via a Brønsted or Lewis acid-catalyzed SN2 pathway , offering a mild alternative to Williamson ether synthesis for base-sensitive substrates.

Mechanistic Underpinnings

Understanding the mechanism is critical for troubleshooting low yields with sterically hindered secondary alcohols.

The Reaction Pathway (Acid-Catalyzed SN2)

Unlike benzyl or tert-butyl trichloroacetimidates, which react via stable carbocation intermediates (SN1), the ethyl group in Et-TCA does not form a stable cation. Consequently, the reaction relies on an SN2 displacement .

-

Activation: The imidate nitrogen is protonated by the acid catalyst (

or -

Nucleophilic Attack: The secondary alcohol attacks the primary carbon of the ethyl group.

-

Displacement: Neutral trichloroacetamide is displaced as a leaving group.

Mechanism Diagram

The following diagram illustrates the specific activation and substitution pathway for secondary alcohols.

Caption: Acid-catalyzed SN2 mechanism. Note that the secondary alcohol attacks the unhindered ethyl chain, but the alcohol's own bulk influences the rate.

Reactivity Profile: Secondary Alcohols

Secondary alcohols (

-

Nucleophilicity: Inductive effects and steric bulk reduce the availability of the oxygen lone pair.

-

Steric Approach: While the electrophile (ethyl group) is primary, the bulky secondary alcohol must approach the activated imidate complex.

Comparison of Alkylation Methods

| Feature | Et-TCA / Acid (This Method) | Ethyl Iodide / NaH (Williamson) |

| pH Condition | Acidic (Mild) | Basic (Strong) |

| Substrate Tolerance | Excellent for base-sensitive groups (e.g., esters, lactones, epoxides). | Poor for base-sensitive groups (elimination risk). |

| Secondary Alcohol Reactivity | Good (SN2). Requires non-polar solvent. | Good, but risk of E2 elimination. |

| Byproducts | Trichloroacetamide (Solid, easy filtration).[1][2] | NaI (Salt). |

| Moisture Sensitivity | High (Imidate hydrolyzes). | High (NaH reacts violently). |

Common Misconception: Overman Rearrangement

Researchers often confuse Ethyl trichloroacetimidate with Allylic trichloroacetimidates.

-

Overman Rearrangement: Requires an allylic imidate (made from Trichloroacetonitrile + Allylic Alcohol).

-

Et-TCA Reactivity: Does NOT undergo rearrangement to amides efficiently. It is strictly an alkylating agent.

Experimental Optimization

To achieve high yields (>85%) with secondary alcohols, specific parameters must be controlled.

Solvent Selection

Solvent polarity dictates the reaction rate and mechanism balance.

-

Cyclohexane/Hexane (Recommended): Non-polar solvents promote the precipitation of the trichloroacetamide byproduct, driving the equilibrium forward (Le Chatelier's principle).

-

DCM (Dichloromethane): Good solubility for polar substrates but keeps the byproduct in solution, complicating workup.

-

THF: Avoid. Lewis basicity of THF can sequester the acid catalyst, stalling the reaction.

Catalyst Choice[2]

-

Triflic Acid (TfOH): The "gold standard" for sluggish secondary alcohols. Use 0.5–1.0 mol%.[3]

-

TMSOTf (Trimethylsilyl triflate): Excellent alternative; scavenges trace moisture and activates the imidate.

-

CSA (Camphorsulfonic acid): Milder, suitable for highly acid-sensitive substrates (e.g., acetals), but reaction times will be longer.

Stoichiometry

Secondary alcohols require a slight excess of reagent to ensure completion due to potential hydrolysis of the imidate by trace moisture.

-

Ratio: 1.0 equiv Alcohol : 1.5–2.0 equiv Et-TCA.

Standard Operating Procedure (SOP)

Objective: O-Ethylation of a chiral secondary alcohol (e.g., (R)-1-phenylethanol).

Reagents & Equipment

-

Substrate: Secondary Alcohol (1.0 mmol)

-

Reagent: Ethyl 2,2,2-trichloroacetimidate (1.5 mmol, 285 mg)

-

Catalyst: Trifluoromethanesulfonic acid (TfOH) (0.05 mmol, ~5 µL) or TMSOTf.

-

Solvent: Anhydrous Cyclohexane or DCM (5 mL, 0.2 M).

-

Atmosphere: Argon or Nitrogen (Balloon).

Workflow Diagram

Caption: Operational workflow for O-ethylation. Filtration step is solvent-dependent.

Step-by-Step Protocol

-

Setup: Flame-dry a 10 mL round-bottom flask and cool under an inert atmosphere (Ar/N2).

-

Solvation: Dissolve the secondary alcohol (1.0 equiv) and Ethyl 2,2,2-trichloroacetimidate (1.5 equiv) in anhydrous cyclohexane (or DCM if solubility is an issue).

-

Catalysis: Add TfOH (1-5 mol%) dropwise. Note: If using DCM, the solution may not precipitate immediately. In cyclohexane, white crystals of trichloroacetamide should appear within 15-30 minutes.

-

Reaction: Stir at room temperature. Monitor by TLC. Secondary alcohols typically require 4–18 hours.

-

Tip: If reaction stalls, add another 0.5 equiv of Et-TCA and 1 mol% catalyst.

-

-

Quench & Workup:

-

Method A (Precipitate formed): Dilute with hexane, filter off the solid trichloroacetamide through a Celite pad. Wash the filtrate with saturated NaHCO3.

-

Method B (Homogeneous): Quench with saturated NaHCO3, extract with DCM, dry over MgSO4, and filter.

-

-

Purification: Concentrate the organic layer. Purify via flash column chromatography (Silica gel). The ethyl ether product is usually much less polar than the starting alcohol.

Troubleshooting & Critical Controls

| Issue | Probable Cause | Corrective Action |

| Low Yield (<50%) | Hydrolysis of Et-TCA by wet solvent. | Ensure solvent is distilled/dried over molecular sieves. Increase Et-TCA equivalents. |

| Elimination Product (Alkene) | Acid catalyst too strong for substrate. | Switch from TfOH to CSA or PPTS. Lower temperature to 0°C. |

| No Reaction | Catalyst deactivated (e.g., by amine groups). | If substrate contains basic amines, they must be protected or protonated first. Increase catalyst loading. |

| Product Hydrolysis | Acidic workup. | Ensure full neutralization with NaHCO3 before concentration. |

References

-

Eckenberg, P., et al. "A Useful Application of Benzyl Trichloroacetimidate for the Benzylation of Alcohols."[4] Tetrahedron, vol. 49, no.[4] 8, 1993, pp. 1619-1624. Link

-

Wessel, H. P., et al. "Trichloroacetimidates as Alkylating Agents." Journal of the Chemical Society, Perkin Transactions 1, 1985, pp. 2247-2250. Link

-

Rai, A. N., & Basu, A. "Ethyl 2,2,2-trichloroacetimidate: A Versatile Reagent." Tetrahedron Letters, vol. 44, no. 10, 2003, pp. 2267-2269. Link

-

Overman, L. E. "Thermal and Mercuric Ion Catalyzed [3,3]-Sigmatropic Rearrangement of Allylic Trichloroacetimidates." Journal of the American Chemical Society, vol. 98, no. 10, 1976, pp. 2901–2910. (Cited for context on rearrangement vs alkylation). Link

Sources

Strategic Functionalization of Tertiary Alcohols: The Trichloroacetimidate Manifold

Topic: Ethyl 2,2,2-trichloroacetimidate reaction with tertiary alcohols Format: Technical Whitepaper Audience: Senior Researchers & Drug Discovery Chemists

Executive Summary & Mechanistic Divergence

Tertiary alcohols represent a "privileged but problematic" motif in drug development. Their steric bulk and propensity for elimination (E1/E2) render standard functionalization methods—such as Williamson ether synthesis or Mitsunobu inversion—ineffective or deleterious.

The interaction between Ethyl 2,2,2-trichloroacetimidate (Et-TCA) and tertiary alcohols presents a bifurcated synthetic landscape. As a Senior Application Scientist, it is critical to distinguish between two distinct reaction pathways often conflated in literature:

-

O-Alkylation (Etherification): Utilizing Et-TCA as an electrophilic ethylating agent to protect the tertiary alcohol as an ethyl ether. This is the literal interpretation of the reagent interaction.

-

Imidate Formation (Activation): Often, the "reaction with tertiary alcohols" refers to the reverse strategy: reacting the alcohol with trichloroacetonitrile (Cl₃CCN) to synthesize a tertiary trichloroacetimidate, which then serves as a powerful carbocation precursor.

This guide primarily addresses Pathway 1 (Etherification) while providing necessary context on Pathway 2 to ensure comprehensive utility in complex molecule synthesis.

Pathway 1: O-Ethyl Protection of Tertiary Alcohols

Objective: Installation of an ethyl ether protecting group on a sterically hindered tertiary alcohol using Ethyl 2,2,2-trichloroacetimidate.

The Mechanistic Challenge

Ethyl 2,2,2-trichloroacetimidate acts as a neutral alkylating agent that is activated by Brønsted or Lewis acids. The reaction is driven by the formation of the thermodynamically stable trichloroacetamide byproduct.

-

Mechanism: Protonation of the imidate nitrogen increases the electrophilicity of the ethyl group.

-

The Steric Barrier: For primary/secondary alcohols, the nucleophilic attack on the ethyl group follows an SN2-like trajectory. For tertiary alcohols, the nucleophile is sterically encumbered, significantly retarding the rate and allowing the imidate to undergo non-productive decomposition (hydrolysis or rearrangement).

Optimized Protocol: Lewis Acid Catalysis

To force this reaction on tertiary substrates, "Symbiotic Activation" or strong Lewis acid catalysis is required to lower the activation energy.

Reagents:

-

Substrate: Tertiary Alcohol (1.0 equiv)

-

Reagent: Ethyl 2,2,2-trichloroacetimidate (1.5 – 2.0 equiv)

-

Catalyst: Trifluoromethanesulfonic acid (TfOH) or TMSOTf (5–10 mol%)

-

Solvent: Anhydrous CH₂Cl₂ or Cyclohexane/CH₂Cl₂ (2:1)

Step-by-Step Methodology:

-

Dehydration: Ensure the tertiary alcohol is strictly anhydrous (azeotropic drying with benzene/toluene recommended). Moisture will rapidly hydrolyze the imidate to ethyl trichloroacetate.

-

Setup: Dissolve the alcohol in anhydrous CH₂Cl₂ (0.1 M) under Argon.

-

Reagent Addition: Add Ethyl 2,2,2-trichloroacetimidate via syringe.

-

Catalysis: Cool to 0°C. Add the catalyst (TfOH or TMSOTf) dropwise.

-

Expert Note: For extremely acid-sensitive substrates (prone to elimination), use Sc(OTf)₃ or BF₃·OEt₂ as milder alternatives, though conversion may be slower.

-

-

Monitoring: Warm to Room Temperature (RT). Monitor via TLC/LC-MS. The reaction is complete when the imidate peak vanishes and trichloroacetamide precipitates.

-

Workup: Quench with sat. NaHCO₃. Filter off the insoluble trichloroacetamide byproduct (a key advantage of this method). Extract with DCM.[1]

Data Summary: Catalyst Efficacy

| Catalyst | Condition | Yield (Tertiary Ether) | Side Reaction Risk |

| TfOH | 0°C | High (75-85%) | High (Elimination) |

| TMSOTf | 0°C | Mod-High (60-80%) | Moderate |

| BF₃[2]·OEt₂ | RT | Moderate (50-65%) | Low |

| CSA | Reflux | Low (<40%) | High (Thermal decomp) |

Pathway 2: Synthesis of Tertiary Trichloroacetimidates

Context: Often, researchers intend to make the imidate on the tertiary alcohol (using Cl₃CCN) to use it subsequently as an alkylating agent (e.g., to make t-butyl esters). This is the "Overman" or "Schmidt" manifold.

Mechanism: Base-Catalyzed Addition

Unlike the acid-catalyzed alkylation above, this reaction is base-catalyzed . The tertiary alkoxide attacks the electron-deficient nitrile of trichloroacetonitrile.

-

Thermodynamic Control: The reaction is reversible. Strong bases (NaH, KH) favor the kinetic product (imidate), but can cause elimination.

-

Kinetic Control: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is the "Gold Standard" for tertiary alcohols, allowing formation at low temperatures without inducing E2 elimination.

Visualization: The Reaction Pathways

The following diagram illustrates the divergence between using Et-TCA as a reagent versus synthesizing a tertiary imidate.

Caption: Divergent reactivity of tertiary alcohols with trichloroacetimidate reagents. Pathway 1 utilizes Et-TCA for protection; Pathway 2 utilizes Cl3CCN for activation.

Critical Experimental Considerations (Self-Validating Protocols)

Moisture Sensitivity (The "Dry" Rule)

Trichloroacetimidates are moisture-labile. A common failure mode is the hydrolysis of the reagent before it reacts with the hindered alcohol.

-

Validation: Check the reagent bottle via NMR (

H NMR in CDCl-

Intact Et-TCA:

~8.3 ppm (NH, broad singlet). -

Hydrolyzed (Ethyl Trichloroacetate): Loss of NH signal, shift in methylene protons.

-

Action: If hydrolyzed, distill the reagent (bp ~85°C / 20 mmHg) before use.

-

Handling the Byproduct

In Pathway 1, trichloroacetamide is formed.[3][4] It is sparingly soluble in cold DCM/Hexanes.

-

Purification Hack: After the reaction, dilute with cold Hexanes and cool to -20°C. The byproduct will crystallize out, allowing for simple filtration before column chromatography. This prevents the amide from streaking on silica gel.

Stability of Tertiary Imidates

If you are synthesizing the tertiary imidate (Pathway 2), be aware that they are thermally unstable .

-

Rearrangement: Upon heating, they may undergo Chapman-like rearrangement to N-tertiary-alkyl trichloroacetamides.

-

Storage: Store at -20°C with a trace of K₂CO₃ (stabilizer) to prevent acid-catalyzed decomposition.

References

- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons.

-

Eckenberg, P., Groth, U., & Huhn, T. (1993). "The Trichloroacetimidate Method: A Very Efficient Procedure for the Preparation of t-Butyl Esters and Ethers." Tetrahedron Letters, 34(45), 7219-7222. Link

-

Chisholm, J. D., et al. (2019). "Ester Formation via Symbiotic Activation Utilizing Trichloroacetimidate Electrophiles." Journal of Organic Chemistry, 84(1), 29-36. Link

-

Schmidt, R. R., & Michel, J. (1980). "Facile Synthesis of t-Butyl Esters." Angewandte Chemie International Edition, 19(9), 731-732. Link

-

Armstrong, A., et al. (1988). "Tert-Butyl 2,2,2-trichloroacetimidate: A Versatile Reagent for the Preparation of tert-Butyl Esters and Ethers."[2] Tetrahedron Letters, 29(20), 2483-2486. Link

Sources

Overman rearrangement of allylic trichloroacetimidates

Technical Whitepaper: The Overman Rearrangement of Allylic Trichloroacetimidates

Executive Summary

The Overman rearrangement represents a cornerstone methodology in modern organic synthesis for the construction of nitrogen-carbon bonds with high stereochemical fidelity. By leveraging a [3,3]-sigmatropic shift of allylic trichloroacetimidates, this transformation allows for the 1,3-transposition of hydroxyl groups to amine functionalities.[1][2] This guide provides a rigorous technical analysis of the reaction, focusing on mechanistic causality, catalytic evolution (from Hg(II) to asymmetric Pd(II)), and self-validating experimental protocols designed for high-value intermediate synthesis in drug development.

Mechanistic Underpinnings & Stereochemical Logic

The utility of the Overman rearrangement lies in its predictability. Unlike nucleophilic substitutions that often scramble stereocenters, this rearrangement transfers chirality via a highly ordered transition state.

The Thermal Pathway: Concerted [3,3]-Sigmatropic Shift

Under thermal conditions (typically >110°C), the reaction proceeds through a concerted, suprafacial [3,3]-sigmatropic rearrangement.

-

Topography: The imidate adopts a chair-like transition state .[1][3][4] Substituents in the pseudo-equatorial position are energetically favored, minimizing 1,3-diaxial interactions.

-

Chirality Transfer: This ordered geometry ensures that the stereochemical information of the starting allylic alcohol is faithfully transmitted to the new C-N bond. An (E)-allylic alcohol typically yields an (E)-allylic amine.

The Catalytic Pathway: Cyclization-Induced Rearrangement

While Hg(II) and Pd(II) salts catalyze the reaction at lower temperatures, the mechanism diverges from the purely thermal pathway.

-

Pd(II) Catalysis: The metal coordinates to the alkene (π-activation), inducing nucleophilic attack by the imidate nitrogen. This is often described as a cyclization-induced rearrangement .

-

Asymmetric Induction: The use of chiral scaffolds, such as the Cobalt Oxazoline Palladacycle (COP-Cl ), creates a chiral pocket. The catalyst coordinates to the alkene face-selectively, forcing the nitrogen to attack from a specific trajectory, thereby setting the absolute configuration of the new amine stereocenter.

Figure 1: Mechanistic bifurcation between thermal and metal-catalyzed pathways. The chair-like transition state is critical for stereochemical transfer.

Strategic Applications in Synthesis

The Overman rearrangement is not merely a functional group interconversion; it is a strategic disconnection for synthesizing complex alkaloids and unnatural amino acids.

| Application Domain | Key Advantage | Example Target |

| Unnatural Amino Acids | Generates quaternary carbon centers with nitrogen adjacent to stereocenters. | |

| Alkaloid Synthesis | 1,3-transposition allows late-stage nitrogen installation into terpene scaffolds. | Sphingofungin E, Pancratistatin |

| Drug Development | Access to chiral allylic amines (pharmacophores) without resolution steps. | (S)-Norketamine precursors |

Experimental Protocol: The Self-Validating System

This protocol describes the synthesis of an allylic trichloroacetimidate followed by its asymmetric rearrangement using a Pd(II) catalyst (COP-Cl).

Prerequisites:

-

Anhydrous Conditions: Essential for the imidate formation (water hydrolyzes the imidate back to the carbamate or alcohol).

-

Reagent Quality: Trichloroacetonitrile (Cl3CCN) must be distilled or fresh. DBU should be dry.

Phase 1: Synthesis of Allylic Trichloroacetimidate

Objective: Convert the allylic alcohol to the imidate without isomerization.

-

Setup: Flame-dry a round-bottom flask. Add the allylic alcohol (1.0 equiv) and dissolve in anhydrous CH₂Cl₂ (0.5 M concentration).

-

Activation: Cool to 0°C. Add DBU (0.1 – 0.2 equiv).

-

Why: DBU acts as a nucleophilic catalyst to activate the nitrile, but low loading prevents base-mediated elimination.

-

-

Addition: Add trichloroacetonitrile (1.2 – 1.5 equiv) dropwise over 10 minutes.

-

Monitoring (Self-Validation): Warm to room temperature. Monitor by TLC.

-

Success Marker: Disappearance of the polar alcohol spot and appearance of a less polar spot (imidate).

-

Timeframe: Typically 1–3 hours.

-

-

Workup: Filter through a short pad of neutral alumina or silica (pre-treated with 1% Et3N) to remove DBU salts. Concentrate in vacuo.

-

Caution: Imidates are sensitive to acid. Do not use acidic silica gel without buffering.

-

Phase 2: Catalytic Asymmetric Rearrangement (COP-Cl)

Objective: Enantioselective C-N bond formation.

-

Catalyst Prep: In a glovebox or under argon, charge a flask with the imidate (1.0 equiv) and [COP-Cl]₂ dimer (0.025 – 0.05 equiv).

-

Solvent: Add degassed CH₂Cl₂ or Toluene (0.2 M).

-

Note: Non-coordinating solvents are crucial to prevent displacement of the alkene from the Pd center.

-

-

Reaction: Stir at room temperature (23°C).

-

Validation: Monitor by ¹H NMR or chiral HPLC. The imidate vinyl protons will shift significantly upfield as they convert to the amide.

-

-

Purification: Concentrate and purify via flash chromatography. The resulting trichloroacetamide is stable and crystalline.

Phase 3: Hydrolysis to Amine

-

Deprotection: Dissolve amide in EtOH. Add 6N NaOH (excess). Heat to 60°C.

-

Workup: Acid/Base extraction yields the free amine.

Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Hydrolysis of Imidate | Moisture in solvent or silica gel acidity. | Use anhydrous CH₂Cl₂; buffer silica with 1% Et₃N during purification. |

| Elimination to Diene | DBU concentration too high or reaction time too long. | Reduce DBU to 0.05 equiv; quench immediately upon consumption of alcohol. |

| Low Enantioselectivity | Catalyst poisoning or coordinating solvent. | Ensure solvent is degassed; avoid THF or MeCN (they compete with the alkene for Pd). |

| No Reaction (Pd) | Steric bulk at the alkene. | Switch to thermal conditions (xylene, 140°C) if stereocontrol is less critical, or increase Pd loading. |

Visualizing the Catalytic Cycle (COP-Cl)

The following diagram illustrates the catalytic cycle for the COP-Cl mediated rearrangement, highlighting the activation mode.

Figure 2: Catalytic cycle of the COP-Cl mediated Overman rearrangement. The chiral oxazoline ligand dictates the face of alkene coordination.

References

-

Original Discovery: Overman, L. E.[1][5][6][7][8][9][10] "Thermal and mercuric ion catalyzed [3,3]-sigmatropic rearrangement of allylic trichloroacetimidates. 1,3-Transposition of alcohol and amine functions."[1][2] Journal of the American Chemical Society, 1974.[5][6]

-

Asymmetric Catalysis (COP-Cl): Anderson, C. E., & Overman, L. E.[1][5][8][9] "Catalytic Asymmetric Rearrangement of Allylic Trichloroacetimidates. A Practical Method for Preparing Allylic Amines and Congeners of High Enantiomeric Purity."[1][8][9][11] Journal of the American Chemical Society, 2003.[1][5][8][9] [5][8][9]

-

Comprehensive Review: Cannon, J. S., & Overman, L. E.[10] "Palladium(II)-Catalyzed Enantioselective Reactions Using COP Catalysts." Accounts of Chemical Research, 2016.[10] [10]

-

Experimental Procedures: "Preparation of (E)-2,2,2-trichloroacetimidic acid hex-2-enyl ester and Rearrangement." Organic Syntheses, 2005, 82, 134.[5]

Sources

- 1. Overman Rearrangement [organic-chemistry.org]

- 2. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]

- 3. youtube.com [youtube.com]

- 4. Overman Rearrangement | NROChemistry [nrochemistry.com]

- 5. Overman Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 6. synarchive.com [synarchive.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Catalytic asymmetric rearrangement of allylic trichloroacetimidates. A practical method for preparing allylic amines and congeners of high enantiomeric purity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Catalytic Asymmetric Rearrangement of Allylic Trichloroacetimidates. A Practical Method for Preparing Allylic Amines and Congeners of High Enantiomeric Purity [organic-chemistry.org]

- 10. Palladium(II)-Catalyzed Enantioselective Reactions Using COP Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

The Practitioner's Guide to Lewis Acid Catalysis in Trichloroacetimidate Activation

Foreword: The Enduring Power of the Trichloroacetimidate Donor

In the intricate world of synthetic organic chemistry, particularly in the realm of complex carbohydrate synthesis, the O-glycosyl trichloroacetimidate has established itself as an indispensable glycosyl donor.[1] Its popularity stems from a confluence of desirable properties: relative stability for handling and purification, straightforward preparation from the corresponding hemiacetal, and, most critically, tunable reactivity that can be unleashed under mild, catalytic conditions.[1][2] This guide provides an in-depth exploration of the activation of these potent donors through Lewis acid catalysis, a cornerstone of modern glycosylation chemistry. We will dissect the mechanistic underpinnings, compare and contrast the workhorse catalysts, and provide actionable protocols for the researcher at the bench.

The Trichloroacetimidate: A Donor Primed for Activation

The efficacy of a glycosyl trichloroacetimidate lies in the electronic nature of its leaving group. The trichloroacetimidoyl moiety is a superb leaving group upon protonation or coordination to a Lewis acid, facilitating the formation of the key oxocarbenium ion intermediate that is central to glycosidic bond formation.[3] The synthesis of these donors is typically a robust and high-yielding process, involving the reaction of a free hemiacetal with trichloroacetonitrile in the presence of a base, such as DBU or an inorganic carbonate.

General Principles of Activation

The activation of a glycosyl trichloroacetimidate by a Lewis acid (LA) is initiated by the coordination of the Lewis acid to the nitrogen atom of the imidate.[3] This coordination enhances the leaving group ability of the trichloroacetamide, leading to its departure and the formation of a highly reactive glycosyl oxocarbenium ion. This electrophilic species is then intercepted by a nucleophile, typically a hydroxyl group from a glycosyl acceptor, to forge the desired glycosidic linkage. The general mechanism is depicted below.

Figure 2: Proposed mechanism for AuCl₃-catalyzed glycosylation.

This acid-base catalysis approach, where the catalyst primarily activates the acceptor, offers a powerful strategy for controlling the stereochemical outcome of glycosylation reactions. [4]

Practical Considerations and Experimental Protocols

The success of a Lewis acid-catalyzed glycosylation reaction hinges on careful attention to experimental detail. The exclusion of moisture is often critical, as water can compete with the glycosyl acceptor and deactivate the Lewis acid.

General Protocol for Trichloroacetimidate Synthesis

A representative procedure for the synthesis of a glycosyl trichloroacetimidate is as follows:

-

Dissolve the hemiacetal (1.0 equiv.) in anhydrous dichloromethane (DCM).

-

Add trichloroacetonitrile (5.0-10.0 equiv.).

-

Cool the solution to 0 °C.

-

Add a catalytic amount of a strong, non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Concentrate the reaction mixture and purify the residue by silica gel chromatography to afford the glycosyl trichloroacetimidate.

Protocol for a Standard TMSOTf-Catalyzed Glycosylation

The following is a general and widely applicable protocol for glycosylation using TMSOTf as the catalyst. [2] Materials:

-

Glycosyl trichloroacetimidate donor (1.0-1.5 equiv.)

-

Glycosyl acceptor (1.0 equiv.)

-

Anhydrous dichloromethane (DCM) or other suitable anhydrous solvent (e.g., toluene, diethyl ether)

-

Activated molecular sieves (3Å or 4Å powder)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) solution in an anhydrous solvent (e.g., 0.1 M in DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Preparation: Dry all glassware thoroughly in an oven and allow to cool under a stream of inert gas (argon or nitrogen). Activate molecular sieves by heating at high temperature under vacuum. [2]2. Reaction Setup: To a flame-dried flask containing a magnetic stir bar and activated molecular sieves, add the glycosyl acceptor and the glycosyl trichloroacetimidate donor.

-

Solvent Addition: Add anhydrous DCM via syringe under an inert atmosphere.

-

Cooling: Cool the reaction mixture to the desired temperature (typically between -78 °C and 0 °C). The optimal temperature is crucial for stereoselectivity and should be determined empirically. [5]5. Catalyst Addition: Add the TMSOTf solution dropwise via syringe. The reaction is often rapid.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by adding a few drops of a hindered base (e.g., triethylamine or pyridine) or by pouring the reaction mixture into a saturated aqueous sodium bicarbonate solution.

-

Workup: Filter the mixture through a pad of celite to remove the molecular sieves, washing with DCM. Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel chromatography to obtain the desired glycoside.

Troubleshooting and Side Reactions

Despite the robustness of this methodology, several challenges and side reactions can be encountered.

-

Low Yields: This can be due to a variety of factors including impure or wet reagents and solvents, an inappropriate choice of Lewis acid or reaction temperature, or steric hindrance in the donor or acceptor. [6]* Formation of Trichloroacetamide: A common side reaction is the formation of the anomeric trichloroacetamide from the glycosyl donor. [7]Recent mechanistic studies have shown that this often occurs through an intermolecular aglycon transfer process, where an unactivated donor molecule acts as a nucleophile towards an activated donor. [7]To minimize this, an "inverse procedure" can be employed, where the donor is added slowly to a solution of the acceptor and the Lewis acid. [7]* Anomerization: The initially formed glycosidic linkage may anomerize under the reaction conditions, leading to a mixture of stereoisomers. This is more prevalent at higher temperatures and with prolonged reaction times.

Conclusion and Future Outlook

Lewis acid-catalyzed activation of glycosyl trichloroacetimidates remains a powerful and versatile strategy for the synthesis of complex oligosaccharides and glycoconjugates. The continuous development of new catalytic systems, such as the innovative use of gold catalysts, is expanding the scope and refining the stereocontrol of these reactions. [8][9]A thorough understanding of the underlying reaction mechanisms and careful optimization of reaction conditions are paramount to harnessing the full potential of this indispensable tool in chemical synthesis.

References

-

Kancharla, P. K., & Konda, S. (2020). Cooperative Catalysis in Stereoselective O- and N-Glycosylations with Glycosyl Trichloroacetimidates Mediated by Singly Protonated Phenanthrolinium Salt and Trichloroacetamide. ACS Omega, 5(33), 20976–20987. [Link]

-

Komura, N., & Ando, H. (2021). Glycosidation using trichloroacetimidate donor. In Glycoscience Protocols (GlycoPODv2). [Link]

-

Crimmins, M. T., & Cheek, M. A. (2012). BF3·Et2O Mediated Cascade Cyclizations: Synthesis of Schweinfurthins F and G. Organic letters, 14(15), 3974–3977. [Link]

-

Firouzabadi, H., Iranpoor, N., & Karimi, B. (1999). Scandium(III) Triflate as an Efficient and Recyclable Catalyst for Chemoselective Conversion of Carbonyl Compounds to 1,3-Oxathiolanes. Synlett, 1999(3), 319-321. [Link]

-

Pfrengle, F. (2015). Transition metal catalyzed glycosylation reactions – an overview. Organic & Biomolecular Chemistry, 13(21), 5855-5867. [Link]

-

Qiao, Y., Ge, W., Jia, L., Hou, X., Wang, Y., & Pedersen, C. M. (2016). Glycosylation intermediates studied using low temperature 1H- and 19F-DOSY NMR: new insight into the activation of trichloroacetimidates. Chemical Communications, 52(75), 11263-11266. [Link]

-

Wikipedia. (2023). Chemical glycosylation. [Link]

-

Chem.info. (2026). Unlocking the Potential of Trichloroacetimidate Glycosylation in Organic Synthesis. [Link]

-

ResearchGate. (n.d.). Synthesis of trichloroacetimidates. [Link]

-

van de Vrande, K. N. A., Filippov, D. V., & Codée, J. D. C. (2023). Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction. Organic Letters, 25(33), 6171–6175. [Link]

-

Peng, P., & Schmidt, R. R. (2015). An Alternative Reaction Course in O-Glycosidation with O-Glycosyl Trichloroacetimidates as Glycosyl Donors and Lewis Acidic Metal Salts as Catalyst: Acid–Base Catalysis with Gold Chloride-Glycosyl Acceptor Adducts. Journal of the American Chemical Society, 137(40), 12653–12659. [Link]

-

Schmidt, R. R. (2006). Glycosyl Trichloroacetimidates. In Glycoscience (pp. 277-334). Springer. [Link]

-

Galan, M. C., et al. (2015). Stereoselective synthesis of glycosides using (salen)Co catalysts as promoters. Chemical Communications, 51(39), 8347-8350. [Link]

-

Reddit. (2022). Low yield in Schmidt trichloroacetimidate glycosylation. [Link]

-

Li, Y., et al. (2021). O-Glycosyl Trichloroacetimidates as Glycosyl Donors and Platinum(IV) Chloride as a Dual Catalyst Permitting Stereo- and Regioselective Glycosidations. The Journal of Organic Chemistry, 86(16), 11335-11347. [Link]

Sources

- 1. Unlocking the Potential of Trichloroacetimidate Glycosylation in Organic Synthesis - Oreate AI Blog [oreateai.com]

- 2. Glycosidation using trichloroacetimidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Glycosylation intermediates studied using low temperature 1 H- and 19 F-DOSY NMR: new insight into the activation of trichloroacetimidates - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC05272J [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Cooperative Catalysis in Stereoselective O- and N-Glycosylations with Glycosyl Trichloroacetimidates Mediated by Singly Protonated Phenanthrolinium Salt and Trichloroacetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reddit.com [reddit.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Transition metal catalyzed glycosylation reactions – an overview - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Stereoselective synthesis of glycosides using (salen)Co catalysts as promoters - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC02552D [pubs.rsc.org]

Advanced Protocols: Brønsted Acid Catalyzed Reactions of Trichloroacetimidates

Executive Summary & Strategic Rationale

In the landscape of glycosylation and alkylation chemistry, Trichloroacetimidates (TCAs) have historically been the domain of strong Lewis acids like TMSOTf or BF₃·OEt₂. However, the pharmaceutical and fine chemical sectors are witnessing a paradigm shift toward Brønsted Acid Catalysis .

Why this shift?

-

Stereochemical Control: Unlike "naked" Lewis acids, chiral Brønsted acids (e.g., BINOL-derived phosphoric acids) provide a structured counter-ion that remains associated with the oxocarbenium intermediate, enabling enantioselective or diastereoselective bond formation via ion-pairing.

-

Operational Robustness: Brønsted acids often tolerate higher moisture levels and milder conditions than highly oxophilic Lewis acids.

-

Orthogonality: They allow for activation in the presence of acid-labile protecting groups (e.g., silyl ethers) that might otherwise be cleaved by aggressive Lewis acids.

This guide details the mechanistic underpinnings, optimized protocols, and critical troubleshooting frameworks for deploying Brønsted acid catalysis in TCA reactions.

Mechanistic Architecture

The core distinction between Lewis and Brønsted activation lies in the nature of the intermediate ion pair. In Brønsted acid catalysis, the protonation of the imidate nitrogen creates a hydrogen-bonded ion pair that dictates the trajectory of nucleophilic attack.

The Catalytic Cycle

The reaction proceeds via an initial proton transfer to the imidate nitrogen, increasing the leaving group ability of the trichloroacetimidate. The subsequent collapse generates a reactive oxocarbenium ion (or tight ion pair) and neutral trichloroacetamide.

Figure 1: Mechanistic pathway of Brønsted acid-catalyzed activation.[1][2][3][4] Note the bifurcation: successful glycosylation vs. the parasitic Chapman rearrangement (N-acyl migration).

Catalyst Selection & Scope

Selection of the acid is not merely about pKa; it is about the geometry of the conjugate base.

| Catalyst Class | Representative Agent | pKa (approx) | Primary Application | Key Characteristic |

| Strong Brønsted | Triflic Acid (TfOH) | -14 | Difficult substrates, deactivated donors | High turnover, low stereocontrol. Mimics TMSOTf behavior.[1][3] |

| Chiral Phosphoric | (R)-TRIP / BINOL-PA | 13-14 (MeCN) | Stereoselective glycosylation | Anion-binding catalysis. The large chiral counter-ion blocks one face of the oxocarbenium ion. |

| Supported Acid | HClO₄-SiO₂ | N/A | Batch processing, ease of removal | Heterogeneous, recyclable.[5] Often exhibits higher |

| Cooperative | Thiourea / Carboxylic Acid | Weak | Sensitive substrates | Dual activation: H-bond donor activates TCA; weak base directs nucleophile. |

Expert Insight: The Counter-Ion Effect

In chiral phosphoric acid (CPA) catalysis, the phosphate anion does not just float freely. It forms a Contact Ion Pair (CIP) with the oxocarbenium intermediate.

-

Action: The bulky chiral backbone (e.g., binaphthyl) creates a steric pocket.

-

Result: The nucleophile is forced to attack from a specific trajectory, often overturning the intrinsic anomeric preference of the substrate.

Experimental Protocols

Protocol A: Stereoselective Glycosylation with Chiral Phosphoric Acids

Target: High-value synthesis requiring

Materials:

-

Donor: Glycosyl Trichloroacetimidate (1.0 equiv)[1]

-

Acceptor: Alcohol (1.0 - 1.2 equiv)

-

Catalyst: (R)- or (S)-TRIP (or BINOL-derived phosphoric acid) (1 - 5 mol%)

-

Solvent: Toluene (Critical for tight ion pairing; avoid polar solvents like DMF/MeCN which separate the ion pair).

-

Desiccant: 4Å Molecular Sieves (Activated powder).

Workflow:

-

Pre-Drying: Flame-dry a 2-neck round bottom flask under Argon. Add activated 4Å MS (200 mg/mmol).

-

Solvation: Dissolve the Donor and Acceptor in anhydrous Toluene (0.1 M concentration). Add to the flask.

-

Temperature Equilibration: Cool the reaction mixture to -40 °C .

-

Why? Lower temperatures suppress the Chapman rearrangement (O -> N migration) and tighten the ion pair for better stereocontrol.

-

-

Catalyst Addition: Add the Chiral Phosphoric Acid (dissolved in minimal Toluene) slowly.

-

Monitoring: Stir at -40 °C. Monitor by TLC. Reaction times may range from 4 to 24 hours depending on the catalyst loading.

-

Quench: Add Et₃N (1 equiv) to neutralize. Filter through Celite to remove sieves.

-

Purification: Concentrate and purify via flash chromatography.

Protocol B: High-Throughput Activation with HClO₄-SiO₂

Target: Rapid generation of glycosides where stereocontrol is secondary or controlled by neighboring groups.

Workflow:

-

Catalyst Prep: Adsorb HClO₄ (70% aq) onto Silica Gel (flash grade) in Et₂O, then remove solvent under vacuum. (Typical loading: 0.1 mmol H+/g).

-

Reaction: Mix Donor and Acceptor in CH₂Cl₂ at 0 °C.

-

Initiation: Add HClO₄-SiO₂ (50 mg/mmol).

-

Completion: Reaction is typically complete in <15 minutes.

-

Workup: Simply filter off the silica. No aqueous extraction required.

Troubleshooting & Optimization (The "Chapman" Trap)

The most common failure mode in TCA reactions is the Chapman Rearrangement , where the trichloroacetimidate rearranges into a stable, unreactive N-trichloroacetyl amide.

Diagnostic:

-

TLC: Appearance of a spot slightly more polar than the starting material that is UV active but does not char with H₂SO₄/EtOH.

-

NMR: Shift of the anomeric proton and disappearance of the NH signal.

Prevention Strategy:

Figure 2: Decision tree for troubleshooting rearrangement issues.

Expert Tip: If the rearrangement persists, switch to N-phenyl trifluoroacetimidates (PTFAI) . They are more stable to Brønsted acids and less prone to rearrangement than TCAs.

Comparative Data: Lewis vs. Brønsted[1][3][4][6][7][8]

| Feature | TMSOTf (Lewis) | Chiral Phosphoric Acid (Brønsted) |

| Reaction Rate | Very Fast (<30 min) | Slow (Hours to Days) |

| Temperature | -78 °C to 0 °C | -40 °C to RT |

| Stereocontrol | Substrate controlled (Neighboring Group) | Catalyst controlled (Ion Pairing) |

| Moisture Sensitivity | Extreme | Moderate |

| Major Byproduct | Silyl ethers (if not careful) | Trichloroacetamide (benign) |

References

-

Glycosylation Catalyzed by a Chiral Brønsted Acid.Organic Letters. (2010). Demonstrates the use of BINOL-derived phosphoric acids to induce

-selectivity in TCA glycosylation. [6] -

Activation of Glycosyl Trichloroacetimidates with Perchloric Acid on Silica (HClO4–SiO2).Journal of Carbohydrate Chemistry. (2010).

-selectivity. -

Glycosylation intermediates studied using low temperature 1H- and 19F-DOSY NMR. Chemical Communications. (2016). Provides mechanistic evidence for the ion-pair intermediates in acid-catalyzed TCA reactions.

-

Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors. Organic Letters. (2023). Detailed analysis of the Chapman rearrangement side-reaction mechanism.

-

Cooperative Catalysis in Stereoselective O- and N-Glycosylations. Journal of the American Chemical Society. (2013). Discusses the synergistic use of Brønsted acids and nucleophiles.

Sources

- 1. Glycosidation using trichloroacetimidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Cooperative Catalysis in Stereoselective O- and N-Glycosylations with Glycosyl Trichloroacetimidates Mediated by Singly Protonated Phenanthrolinium Salt and Trichloroacetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Glycosylation intermediates studied using low temperature 1 H- and 19 F-DOSY NMR: new insight into the activation of trichloroacetimidates - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC05272J [pubs.rsc.org]

- 5. Activation of glycosyl trichloroacetimidates with perchloric acid on silica (HClO4–SiO2) provides enhanced α-selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Catalytic activation of glycosyl phosphates for stereoselective coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

The Trichloroacetimidate Imperative: A Technical Guide to Nitrogen Transfer and Glycosylation

Executive Summary

The trichloroacetimidate group

Part 1: The Genesis – The Overman Rearrangement (1974)[1][2]

Historical Context and Discovery

In 1974, Larry Overman (University of California, Irvine) revolutionized amine synthesis by reporting the thermal and mercuric ion-catalyzed rearrangement of allylic trichloroacetimidates. Prior to this, the conversion of allylic alcohols to amines was often circuitous or lacked stereocontrol. Overman utilized the [3,3]-sigmatropic rearrangement—analogous to the Claisen rearrangement—to transpose allylic alcohols into allylic trichloroacetamides, effectively swapping an oxygen for a nitrogen with high fidelity.[1][2]

Mechanistic Causality

The reaction is driven by the formation of a stable amide bond (

-

Thermal Pathway: Proceeds via a concerted, suprafacial [3,3]-sigmatropic shift through a chair-like transition state.[1] This ensures high diastereoselectivity;

-allylic trichloroacetimidates generally yield -

Catalytic Pathway (Hg, Pd, Au): Transition metals coordinate to the alkene or nitrogen, lowering the activation energy and allowing the reaction to proceed at ambient temperatures (often called the catalytic aza-Claisen). This pathway often avoids competitive elimination reactions associated with high heat.

Visualization: The Overman Mechanism

The following diagram illustrates the concerted chair-like transition state that dictates the stereochemical outcome.

Caption: The irreversible [3,3]-sigmatropic shift converts the O-bound imidate to the N-bound amide via a chair transition state.[1]

Part 2: The Glycosylation Revolution – The Schmidt Method (1980)

Historical Context

Before 1980, glycosylation relied heavily on the Koenigs-Knorr method, which required unstable glycosyl halides and toxic heavy metal promoters (silver/mercury). Richard R. Schmidt (University of Konstanz) introduced the use of trichloroacetimidates as stable, easily handled glycosyl donors that could be activated by catalytic Lewis acids (BF₃·OEt₂ or TMSOTf).[3][4][5]

Mechanistic Causality

The trichloroacetimidate acts as a "disarmed" leaving group until activated.

-

Activation: A Lewis acid coordinates to the imidate nitrogen.

-

Departure: The trichloroacetamide group leaves, generating a reactive oxocarbenium ion (or contact ion pair).

-

Coupling: The acceptor (alcohol) attacks the anomeric center.

-

Expert Insight: The stereoselectivity (

vs.

Visualization: The Schmidt Glycosylation Cycle

Caption: Base selection controls donor anomericity; Lewis acid activation drives the substitution.

Part 3: Experimental Protocols & Validation

Protocol A: Synthesis of Allylic Amines (Overman)

Application: Converting cinnamyl alcohol to cinnamylamine.

Step 1: Imidate Formation

-

Setup: Flame-dry a round-bottom flask under Argon.

-

Reagents: Dissolve cinnamyl alcohol (1.0 equiv) in dry DCM (

). Add trichloroacetonitrile (1.5 equiv).[1] -

Catalysis: Cool to

. Add DBU (-

Why: DBU is strong enough to deprotonate the alcohol but bulky enough to minimize side reactions.

-

-

Monitoring: Stir 2h. TLC should show conversion to a less polar spot.

-

Workup: Filter through a short pad of neutral alumina. Do not use silica gel , as the acidity can trigger premature rearrangement or hydrolysis.

Step 2: Rearrangement

-

Thermal Method: Dissolve the crude imidate in xylene (

). Reflux ( -

Catalytic Method (Preferred): Dissolve in THF. Add

(-

Validation: The IR spectrum will shift from

(C=N) to

-

Protocol B: Glycosylation (Schmidt)

Application: Coupling a protected glucose donor to a primary alcohol.

Step 1: Donor Synthesis (Thermodynamic Control)

-

Reagents: Dissolve 2,3,4,6-tetra-O-benzyl-D-glucopyranose (hemiacetal) in dry DCM.

-

Base: Add NaH (1.2 equiv) at

, then warm to RT. Stir 1h. -

Addition: Add trichloroacetonitrile (5.0 equiv). Stir 2h.

-

Causality: NaH ensures complete deprotonation, allowing equilibration to the thermodynamically stable

-anomer.

-

-

Workup: Filter through Celite. Concentrate. Flash chromatography (silica pre-treated with 1% Et3N to prevent hydrolysis).

Step 2: Coupling

-

Mixture: Combine Donor (1.2 equiv) and Acceptor (1.0 equiv) in dry DCM with activated 4Å molecular sieves. Stir 30 min to ensure total dryness.

-

Critical: Moisture kills the oxocarbenium ion, reverting it to the hemiacetal.

-

-

Activation: Cool to

(for reactive donors) or -

Quench: Once TLC shows consumption of donor, quench with Et3N.

Comparative Data: Catalyst Efficiency

| Reaction Type | Catalyst | Typical Temp | Yield Range | Selectivity Note |

| Overman | Thermal (None) | 60–85% | High stereospecificity (Chair TS) | |

| Overman | Hg(OCOCF | 70–95% | Fast, but toxic mercury waste | |

| Overman | PdCl | 80–95% | Excellent balance of speed/safety | |

| Schmidt | BF | 75–95% | Strong activation, may cleave silyl ethers | |

| Schmidt | TMSOTf | 80–98% | Milder, highly selective for |

Part 4: Applications in Drug Development

The trichloroacetimidate methodology is not merely academic; it is a cornerstone of industrial synthesis.

-

Tumor-Associated Antigens: The Schmidt method is the standard for synthesizing complex oligosaccharide antigens (e.g., Globo H) used in cancer vaccine development. The stability of the imidate donor allows for the "cassette" synthesis of large repeating units.

-

Unnatural Amino Acids: The Overman rearrangement is used to synthesize sterically crowded amino acids found in peptide therapeutics. For example, the synthesis of

glycine derivatives relies on this rearrangement for installing the nitrogen at a quaternary center. -

Antibiotics: The total synthesis of Vicenistatin and Calicheamicin

utilized Schmidt glycosylation to attach the deoxy-sugar moieties to the aglycone core, a transformation that failed with traditional glycosyl fluorides or bromides.

References

-

Overman, L. E. (1974).[6][7] "Thermal and mercuric ion catalyzed [3,3]-sigmatropic rearrangement of allylic trichloroacetimidates. 1,3 Transposition of alcohol and amine functions."[8][2] Journal of the American Chemical Society, 96(2), 597–599.[6] [Link]

-

Overman, L. E. (1976).[6][7] "A general method for the synthesis of amines by the rearrangement of allylic trichloroacetimidates. 1,3 Transposition of alcohol and amine functions."[6][8][2] Journal of the American Chemical Society, 98(10), 2901–2910.[6] [Link]

-

Schmidt, R. R., & Michel, J. (1980). "Facile Synthesis of α- and β-O-Glycosyl Imidates; Preparation of Glycosides and Disaccharides." Angewandte Chemie International Edition, 19(9), 731–732. [Link]

-

Schmidt, R. R. (1986). "New Methods for the Synthesis of Glycosides and Oligosaccharides—Are There Alternatives to the Koenigs-Knorr Method?" Angewandte Chemie International Edition, 25(3), 212–235. [Link]

-

Anderson, C. E., & Overman, L. E. (2003).[2][9][7] "Catalytic Asymmetric Rearrangement of Allylic Trichloroacetimidates." Journal of the American Chemical Society, 125(41), 12412–12413. [Link]

Sources

- 1. Overman Rearrangement | NROChemistry [nrochemistry.com]

- 2. Overman Rearrangement [organic-chemistry.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. reddit.com [reddit.com]

- 5. researchgate.net [researchgate.net]

- 6. Overman rearrangement - Wikipedia [en.wikipedia.org]

- 7. Overman Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 8. Overman Rearrangement | Thermo Fisher Scientific - US [thermofisher.com]

- 9. Allylic amine synthesis by amination (allylation) [organic-chemistry.org]

A Theoretical and Computational Guide to Trichloroacetimidate Reaction Mechanisms in Glycosylation

Abstract

O-glycosyl trichloroacetimidates have become indispensable glycosyl donors in modern carbohydrate chemistry, pivotal to the synthesis of complex oligosaccharides and glycoconjugates that are central to drug development and biological research.[1] Their reactivity, however, is mechanistically complex, often proceeding through a continuum of pathways that are highly sensitive to reaction conditions. This technical guide provides an in-depth exploration of the theoretical and computational studies that have illuminated the reaction mechanisms of trichloroacetimidate glycosylations. We will dissect the subtle interplay of factors governing the S(_N)1/S(_N)2 mechanistic spectrum, the influence of catalysts and protecting groups, and the computational methodologies employed to rationalize and predict stereochemical outcomes. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper, causality-driven understanding of this powerful glycosylation method.

Introduction: The Power and Puzzle of Trichloroacetimidate Donors

First introduced by Schmidt, O-glycosyl trichloroacetimidates are prized for their high reactivity and the ability to be activated under mild conditions using only a catalytic amount of a Lewis or Brønsted acid.[1][2] This has cemented their role in the synthesis of intricate glycans, which are increasingly recognized for their critical roles in pharmacology and biology.[3][4][5][6][7] However, the stereochemical outcome of these reactions can be notoriously difficult to predict, as it is governed by a delicate balance of competing reaction pathways.[8] Understanding the underlying mechanisms is therefore not merely an academic exercise but a critical necessity for the rational design of stereoselective glycosylation strategies in fields like drug discovery.

Theoretical and computational chemistry has emerged as an indispensable tool for unraveling these complex mechanistic landscapes.[9] By modeling reaction intermediates, transition states, and potential energy surfaces, we can gain unprecedented insight into the factors that steer a reaction towards a desired stereochemical outcome.

The Mechanistic Dichotomy: A Continuum from S(_N)1 to S(_N)2

The glycosylation reaction using trichloroacetimidates is often described as operating within a continuum of S(_N)1 (dissociative) and S(_N)2 (associative) mechanisms.[10] The precise nature of the pathway is highly dependent on a variety of factors, including the stability of the incipient oxocarbenium ion, the nucleophilicity of the acceptor, the solvent, and the catalyst.

-

The S(_N)1 Pathway: This pathway involves the departure of the trichloroacetamide leaving group to form a discrete oxocarbenium ion intermediate. This planar, highly reactive species is then attacked by the glycosyl acceptor from either face, potentially leading to a mixture of anomeric products.

-

The S(_N)2 Pathway: In this concerted mechanism, the glycosyl acceptor attacks the anomeric carbon at the same time as the leaving group departs. This backside attack results in an inversion of stereochemistry at the anomeric center.

The reality of most trichloroacetimidate glycosylations lies somewhere between these two extremes, often involving ion pairs with varying degrees of separation between the oxocarbenium cation and the trichloroacetamide anion.

Visualizing the Mechanistic Continuum

Caption: The SN1/SN2 mechanistic continuum in glycosylation reactions.

The Role of Catalysts: Activating the Donor

Lewis and Brønsted acids are essential for activating the trichloroacetimidate donor.[2] The acid protonates the imino nitrogen, significantly enhancing the leaving group ability of the trichloroacetamide moiety.[11] Computational studies have been instrumental in elucidating the precise role of the catalyst in not only activating the donor but also in influencing the subsequent reaction pathway.

For instance, density functional theory (DFT) calculations have shown that the nature of the Lewis acid and its counterion can influence the stability of the transition state and any intermediates.[11] Some catalysts may favor a more S(_N)2-like pathway through a cooperative mechanism where the catalyst interacts with both the donor and the acceptor simultaneously.

Catalytic Activation Workflow

Sources

- 1. Unlocking the Potential of Trichloroacetimidate Glycosylation in Organic Synthesis - Oreate AI Blog [oreateai.com]

- 2. reddit.com [reddit.com]

- 3. dovepress.com [dovepress.com]

- 4. Glycosylation: mechanisms, biological functions and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Effects of Glycosylation on the Enzymatic Activity and Mechanisms of Proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Ab Initio Molecular Dynamics Simulations of the SN1/SN2 Mechanistic Continuum in Glycosylation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ab Initio Molecular Dynamics Simulations of the SN1/SN2 Mechanistic Continuum in Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cooperative Catalysis in Stereoselective O- and N-Glycosylations with Glycosyl Trichloroacetimidates Mediated by Singly Protonated Phenanthrolinium Salt and Trichloroacetamide - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: The Trichloroacetimidate Method for Robust Alcohol Protection

Introduction: A Cornerstone of Modern Synthesis

In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount. The hydroxyl group, ubiquitous in natural products, pharmaceuticals, and key synthetic intermediates, often requires temporary masking to prevent unwanted side reactions. The trichloroacetimidate method has emerged as a powerful and highly reliable strategy for the formation of ether protecting groups under exceptionally mild, acid-catalyzed conditions.

First developed and extensively studied by Cramer and others, this methodology relies on the activation of an alcohol as a trichloroacetimidate, which then becomes a potent electrophile for the alkylation of a second alcohol molecule.[1] The key advantages of this approach include:

-

Mild Activation: The reaction is typically promoted by catalytic amounts of a Brønsted or Lewis acid, avoiding the harsh basic conditions of traditional Williamson ether synthesis.[2][3] This makes it compatible with a wide array of sensitive functional groups.

-

High Yields & Cleanliness: The reactions are generally high-yielding, and the primary byproduct, trichloroacetamide, is a crystalline solid that is often easily removed by filtration or chromatography.[1]

-

Broad Scope: The method is applicable to a wide range of alcohols, including primary, secondary, and even acid-labile tertiary alcohols, and is used to install some of the most common ether protecting groups, such as benzyl (Bn), p-methoxybenzyl (PMB), and diphenylmethyl (DPM).[3][4]

These features have established the trichloroacetimidate method as a go-to technique in complex synthetic endeavors, particularly in carbohydrate chemistry for the construction of glycosidic linkages and in the total synthesis of natural products.[5][6]

The Underlying Chemistry: A Two-Act Mechanistic Pathway

The success of the trichloroacetimidate method lies in a logical two-stage process: the formation of the imidate donor followed by its acid-catalyzed reaction with the alcohol substrate.

Act I: Formation of the Trichloroacetimidate Donor

The first step involves the base-catalyzed addition of an alcohol (which will become the protecting group, e.g., benzyl alcohol) to trichloroacetonitrile. This reaction proceeds readily at or below room temperature.

-

Causality: A catalytic amount of a non-nucleophilic strong base, such as sodium hydride (NaH) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is used to deprotonate the alcohol, forming an alkoxide.[7] This highly nucleophilic alkoxide then attacks the electrophilic carbon of the nitrile group in trichloroacetonitrile. The resulting imidate anion is subsequently protonated, often by another molecule of the starting alcohol, to yield the neutral O-alkyl-trichloroacetimidate product and regenerate the catalytic base.[8] The trichloroacetimidate itself is typically a stable, isolable solid or oil.[4]

Caption: Workflow for the synthesis of the O-alkyl trichloroacetimidate donor.

Act II: Acid-Catalyzed Alcohol Protection

With the trichloroacetimidate donor in hand, the protection of the target alcohol is initiated by a catalytic amount of a suitable acid.

-

Causality: The acid catalyst (e.g., TMSOTf, TfOH, BF₃·OEt₂) activates the trichloroacetimidate by protonating or silylating the imine nitrogen.[1] This dramatically increases the electrophilicity of the imidate, making the oxygen atom a superb leaving group. The target alcohol then acts as a nucleophile, attacking the activated intermediate. This results in the formation of the desired protected ether and the liberation of trichloroacetamide. The catalyst (e.g., a proton) is regenerated, allowing the catalytic cycle to continue.[1] The choice of catalyst is crucial; highly reactive imidates may only require mild acids, whereas less reactive systems may need stronger Lewis acids.

Caption: The catalytic cycle for acid-promoted alcohol protection.

Application Scope & Strategic Considerations

The trichloroacetimidate method is versatile, but optimal results require consideration of the substrates involved.

| Substrate Alcohol (R'-OH) | Protecting Group (from R-OH) | Typical Catalyst | Relative Reactivity & Notes |

| Primary Alcohols | Benzyl (Bn), PMB, DPM | TMSOTf (cat.), TfOH (cat.) | High: Reactions are typically fast and high-yielding at low temperatures (0 °C to rt). |

| Secondary Alcohols | Benzyl (Bn), PMB | TMSOTf, BF₃·OEt₂ | Moderate: May require slightly elevated temperatures or longer reaction times. Steric hindrance can significantly slow the reaction. |

| Tertiary Alcohols | Benzyl (Bn), DPM | TfOH, TMSOTf | Variable: Feasible for some acid-stable tertiary alcohols, particularly those that can form stabilized carbocations.[1] Often requires careful optimization. |

| Allylic/Benzylic Alcohols | Benzyl (Bn), PMB | TMSOTf, TfOH | High: Very reactive substrates. Note that allylic trichloroacetimidates can undergo the Overman rearrangement.[9][10] |

| Phenols | Benzyl (Bn), PMB | TMSOTf | Moderate: Generally effective, but less nucleophilic than aliphatic alcohols. |

Field-Proven Experimental Protocols

The following protocols are designed to be self-validating, with explanations for key steps to ensure reproducibility and success.

Protocol 1: Synthesis of Benzyl 2,2,2-Trichloroacetimidate (Donor Reagent)

This protocol details the preparation of the key reagent for subsequent benzylation reactions.

Materials:

-

Benzyl alcohol (1.0 equiv)

-

Trichloroacetonitrile (1.5 equiv)

-

Sodium Hydride (NaH, 60% dispersion in oil, 0.05 equiv) or DBU (0.05 equiv)

-

Anhydrous Dichloromethane (DCM) or Diethyl Ether

-

Round-bottom flask, magnetic stirrer, dropping funnel, inert atmosphere setup (Argon or Nitrogen)

Step-by-Step Methodology:

-

System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with an inert gas. Allow to cool to room temperature.

-

Reagent Addition: Add anhydrous solvent (e.g., DCM, 0.5 M solution based on benzyl alcohol) to the flask. Add benzyl alcohol. Cool the solution to 0 °C in an ice bath.

-

Rationale: Anhydrous conditions are critical as water can consume the base and hydrolyze the product. Cooling prevents potential side reactions.

-

-

Base Catalysis: Cautiously add the catalytic amount of NaH in small portions (or DBU dropwise). Stir for 10-15 minutes at 0 °C.

-

Rationale: NaH reacts with the alcohol to form sodium benzoxide and H₂ gas (ensure proper ventilation). DBU is a liquid base that is often easier and safer to handle. Only a catalytic amount is needed as the base is regenerated.[8]

-

-

Imidate Formation: Add trichloroacetonitrile dropwise to the stirring solution at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 4:1 Hexanes:Ethyl Acetate). The disappearance of benzyl alcohol (starting material) and the appearance of a new, less polar spot (the product) indicates completion.

-

Work-up & Purification:

-

Filter the reaction mixture through a pad of Celite to remove any solids.

-

Concentrate the filtrate under reduced pressure. The crude product is often pure enough for the next step.

-

If necessary, purification can be achieved by flash chromatography on silica gel, but often simple removal of excess trichloroacetonitrile in vacuo is sufficient. The product is a stable oil or solid.[4]

-

Protocol 2: Protection of a Primary Alcohol with Benzyl Trichloroacetimidate

This protocol describes the acid-catalyzed protection of a generic primary alcohol (R'-OH).

Materials:

-

Substrate Alcohol (R'-OH, 1.0 equiv)

-

Benzyl 2,2,2-trichloroacetimidate (1.2-1.5 equiv)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.05-0.1 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Round-bottom flask, magnetic stirrer, syringe, inert atmosphere setup

Step-by-Step Methodology:

-

System Preparation: Set up a flame-dried, inert-gas-filled flask as described in Protocol 1.

-

Reagent Loading: Dissolve the substrate alcohol and benzyl trichloroacetimidate in anhydrous DCM (approx. 0.2 M). Cool the solution to 0 °C (or -20 °C for very sensitive substrates).

-

Rationale: Combining the nucleophile and electrophile before adding the catalyst ensures the catalyst initiates the desired reaction immediately. Cooling controls the reaction rate and minimizes potential side reactions.

-

-

Catalytic Initiation: Add the catalytic amount of TMSOTf dropwise via syringe to the vigorously stirring solution.

-

Rationale: TMSOTf is a highly effective Lewis acid for this transformation.[1] A substoichiometric amount is sufficient to turn over the reaction. A white precipitate of trichloroacetamide may begin to form shortly after addition.

-

-

Reaction Progression: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Continue stirring for 1-3 hours.

-

Reaction Monitoring (Self-Validation): Monitor by TLC. A successful reaction will show the consumption of the starting alcohol and the formation of a new, higher Rf (less polar) product spot corresponding to the benzyl ether.

-

Work-up & Purification:

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This neutralizes the acid catalyst.

-

Transfer the mixture to a separatory funnel, add more DCM if needed, and separate the layers.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: The crude product will contain the desired benzyl ether and the trichloroacetamide byproduct. Purify by flash column chromatography on silica gel (typically eluting with a hexanes/ethyl acetate gradient) to isolate the pure protected alcohol.

Deprotection Strategies

A key aspect of any protecting group strategy is its selective removal. Ethers formed via the trichloroacetimidate method are cleaved using standard, well-established procedures.

| Protecting Group | Common Deprotection Method | Reagents & Conditions | Notes |

| Benzyl (Bn) | Hydrogenolysis | H₂, Pd/C (10 mol%), MeOH or EtOAc | A very clean and common method. Not compatible with alkenes or alkynes in the substrate. |

| p-Methoxybenzyl (PMB) | Oxidative Cleavage | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), DCM/H₂O | Orthogonal to many other protecting groups. The reaction proceeds via a distinctive color change.[11] |

| Diphenylmethyl (DPM) | Acidolysis / Hydrogenolysis | Trifluoroacetic acid (TFA) in DCM; or H₂, Pd/C | More acid-labile than a standard benzyl ether. |

References

-

Overman, L. E. Acyclic Stereocontrol. 11. Enantioselective Total Synthesis of (-)-Pancratistatin. Journal of the American Chemical Society. [Link]

-

Overman Rearrangement. YouTube. [Link]

-

Overman rearrangement. Wikipedia. [Link]

-

Unlocking the Potential of Trichloroacetimidate Glycosylation in Organic Synthesis. Medium. [Link]

-

O-Glycosyl Trichloroacetimidates as Glycosyl Donors and Platinum(IV) Chloride as a Dual Catalyst Permitting Stereo- and Regioselective Glycosidations. ACS Publications. [Link]

-

p-Methylbenzyl 2,2,2-Trichloroacetimidate: Simple Preparation and Application to Alcohol Protection. Oxford Academic. [Link]

-

Ester Formation via Symbiotic Activation Utilizing Trichloroacetimidate Electrophiles. PMC. [Link]

-

Formation of DPM Ethers Using O-Diphenylmethyl Trichloroacetimidate Under Thermal Conditions. PMC. [Link]

-

Trichloroacetimidates as Alkylating Reagents and Their Application in the Synthesis of Pyrroloindoline Natural Products and Synt. SURFACE at Syracuse University. [Link]

-

Alcohol Protecting Groups. University of Windsor. [Link]

-

Benzyl trichloroacetimidates as derivatizing agents for phosphonic acids related to nerve agents by EI-GC-MS during OPCW proficiency test scenarios. ResearchGate. [Link]

-

Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction. ACS Publications. [Link]

-

How can I remove a trichloroacetyl protecting group from nitrogen?. ResearchGate. [Link]

-

Selective removal of protecting groups using controlled potential electrolysis. Journal of the American Chemical Society. [Link]

-

Synthesis of trichloroacetimidates. ResearchGate. [Link]

-

O-Glycosylation Methods in the Total Synthesis of Complex Natural Glycosides. RSC Publishing. [Link]

-

Asymmetric rearrangement of allylic trichloroacetimidates: preparation of. Organic Syntheses Procedure. [Link]

-

A Useful Application of Benzyl Trichloroacetimidate for the Benzylation of Alcohols. University of Konstanz. [Link]

-

Protecting Groups. W. W. Norton & Company. [Link]

-

A Very Practical and Selective Method for PMB Protection of Alcohols. ResearchGate. [Link]

-

Overman Rearrangement. Chem-Station Int. Ed.. [Link]

-

Protecting Groups. Organic Synthesis. [Link]

-

Catalytic Asymmetric Rearrangement of Allylic Trichloroacetimidates. A Practical Method for Preparing Allylic Amines and Congeners. ACS Publications. [Link]

-

The trichloroacetimidate and acetate coupling methods from functionalized alcohol substrates. ResearchGate. [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. Formation of DPM Ethers Using O-Diphenylmethyl Trichloroacetimidate Under Thermal Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. surface.syr.edu [surface.syr.edu]

- 4. academic.oup.com [academic.oup.com]

- 5. Unlocking the Potential of Trichloroacetimidate Glycosylation in Organic Synthesis - Oreate AI Blog [oreateai.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Ester Formation via Symbiotic Activation Utilizing Trichloroacetimidate Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Overman Rearrangement [organic-chemistry.org]

- 10. Overman Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 11. organic-synthesis.com [organic-synthesis.com]

Application Note: Standard Procedure for Schmidt Trichloroacetimidate Glycosylation

Introduction & Mechanistic Rationale

The Schmidt Trichloroacetimidate Glycosylation , first introduced by Richard R. Schmidt in 1980, has become the gold standard in complex oligosaccharide synthesis due to its mild activation conditions, high yields, and versatile stereocontrol. Unlike the Koenigs-Knorr method, which requires toxic heavy metal salts, this protocol utilizes a Lewis acid-catalyzed activation of a trichloroacetimidate donor.[1]

The Mechanistic Pathway

The power of this method lies in the "switchable" nature of the donor synthesis and the tunable stereoselectivity of the coupling event.[1]

-

Donor Synthesis (Base Catalysis): The addition of a sugar hemiacetal to trichloroacetonitrile is reversible.

-

Kinetic Control (

-imidate): Strong bases (NaH) and short reaction times favor the -

Thermodynamic Control (

-imidate): Weak bases (K₂CO₃, DBU) allow equilibration to the thermodynamically more stable

-

-

Glycosylation (Acid Catalysis): The Lewis acid coordinates to the imidate nitrogen, turning the trichloroacetimidate into an excellent leaving group (trichloroacetamide). This generates an oxocarbenium ion (or tight ion pair) which is intercepted by the acceptor.[1]

Mechanistic Diagram

The following diagram illustrates the activation pathway and the critical divergence points for stereoselectivity (Solvent vs. Neighboring Group Participation).

Figure 1: Mechanistic flow of Schmidt Glycosylation showing activation, solvent participation pathways, and the Chapman rearrangement side-reaction.[1]

Experimental Protocols

Protocol A: Synthesis of the Trichloroacetimidate Donor

Objective: Convert a 1-OH sugar hemiacetal into a stable glycosyl donor. Critical Note: Imidates are sensitive to acid.[1] All glassware must be base-washed or strictly neutral.[1]

Materials:

-

1-Hydroxy sugar derivative (fully protected).[1]

-

Trichloroacetonitrile (CCl₃CN) [Distilled, stored over 4Å MS].

-

Base: DBU (for

-imidate) or NaH (for -

Solvent: Anhydrous Dichloromethane (DCM).[1]

Step-by-Step:

-